N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide
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Overview
Description
N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide is a complex organic compound known for its unique structural properties It belongs to the class of sulfonohydrazides, which are characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid with methanesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide
- N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide
Uniqueness
N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide stands out due to its specific structural features, which confer unique reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N'-methylsulfonyl-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-21(18,19)16-15-14(17)12-8-10-7-6-9-4-2-3-5-11(9)13(10)20-12/h2-5,8,16H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRLWMUQFSLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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